N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C34H36N6O5S and its molecular weight is 640.76. The purity is usually 95%.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H27N3O6S2, with a molecular weight of approximately 589.7 g/mol. The compound features a unique combination of functional groups, including a dimethoxyphenyl moiety, an imidazoquinazoline core, and a piperazine derivative, which contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C30H27N3O6S2 |
Molecular Weight | 589.7 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl}acetamide |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease processes.
- Receptor Modulation : It may modulate the activity of certain receptors that are critical in signaling pathways related to cancer and other diseases.
- Antimicrobial Activity : There are indications that the compound possesses antimicrobial properties, potentially making it useful against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the phenyl and piperazine groups significantly influence its potency and selectivity against specific targets.
Key Findings from SAR Studies:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Piperazine Variants : Alterations in the piperazine moiety can affect receptor binding affinity and selectivity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction via mitochondrial pathways.
- Antimicrobial Properties : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion assays.
- Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed anxiolytic-like effects in animal models, attributed to modulation of serotonin receptors.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O5S/c1-44-28-13-12-23(20-29(28)45-2)14-15-35-30(41)22-46-34-37-26-11-7-6-10-25(26)32-36-27(33(43)40(32)34)21-31(42)39-18-16-38(17-19-39)24-8-4-3-5-9-24/h3-13,20,27H,14-19,21-22H2,1-2H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYJCZWCFFEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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